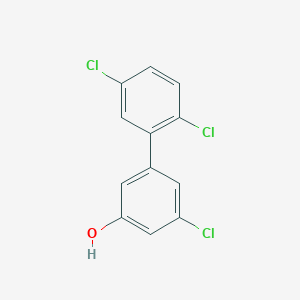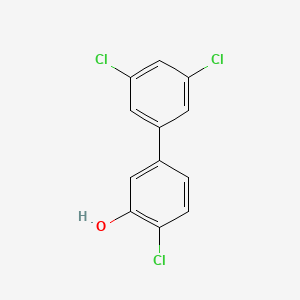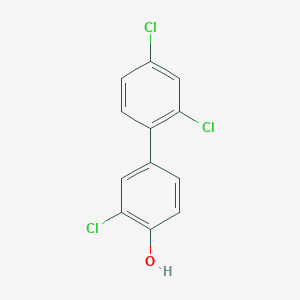
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% (3C5DCPP) is a synthetic phenol compound with a wide range of applications in scientific research. It is an important intermediate for organic synthesis, and has been used in the production of pharmaceuticals, pesticides, and dyes. 3C5DCPP has also been studied for its potential use in the treatment of various diseases such as cancer and inflammation. In
Scientific Research Applications
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as an intermediate in the production of pesticides and dyes. It has also been studied for its potential use in the treatment of various diseases such as cancer and inflammation.
Mechanism of Action
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of the enzyme CYP2D6, which is involved in the metabolism of many drugs, including antidepressants and antipsychotics.
Biochemical and Physiological Effects
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of the enzyme CYP2D6, which is involved in the metabolism of many drugs, including antidepressants and antipsychotics. In addition, 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been shown to reduce inflammation and to have anti-cancer activity.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% in laboratory experiments include its low cost, its availability, and its ability to be used as a reagent in organic synthesis. Its limitations include its potential toxicity and its potential to interact with other compounds.
Future Directions
Future research on 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% could include further exploration of its potential use in the treatment of various diseases such as cancer and inflammation. It could also be studied as a potential alternative to existing drugs and as a potential target for drug discovery. In addition, further research could be conducted to explore its potential toxicity and its potential to interact with other compounds. Finally, further studies could be conducted to better understand its biochemical and physiological effects.
Synthesis Methods
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% can be synthesized through a two-step process. In the first step, 2,4-dichlorophenol is reacted with sodium hydroxide and chlorine to produce 3-chloro-5-(2,4-dichlorophenyl)phenol. In the second step, the 3-chloro-5-(2,4-dichlorophenyl)phenol is reacted with sodium hydroxide to form the final product, 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95%.
properties
IUPAC Name |
3-chloro-5-(2,4-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-1-2-11(12(15)6-8)7-3-9(14)5-10(16)4-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIULGOQUKYETET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686097 |
Source


|
| Record name | 2',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,4-dichlorophenyl)phenol | |
CAS RN |
1261899-49-3 |
Source


|
| Record name | 2',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)

![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)